molecular formula C8H9N3O2S B1596992 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide CAS No. 206761-71-9

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide

Cat. No.: B1596992
CAS No.: 206761-71-9
M. Wt: 211.24 g/mol
InChI Key: CUFDXBXAIGZTLT-UHFFFAOYSA-N
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Description

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is a chemical compound characterized by the presence of a methylenedioxyphenyl group attached to a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide typically involves the reaction of 3,4-methylenedioxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiourea derivatives.

    Substitution: The methylenedioxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiourea derivatives.

    Substitution: Various substituted methylenedioxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its possible anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiosemicarbazide moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine derivatives.

    3,4-Methylenedioxyamphetamine: A psychoactive compound with stimulant and empathogenic properties.

    3,4-Methylenedioxypropiophenone: Used in the synthesis of various substituted methylenedioxyphenethylamine derivatives.

Uniqueness

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is unique due to the presence of both a methylenedioxyphenyl group and a thiosemicarbazide moiety

Properties

IUPAC Name

1-amino-3-(1,3-benzodioxol-5-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-11-8(14)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFDXBXAIGZTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369676
Record name N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-71-9
Record name N-1,3-Benzodioxol-5-ylhydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-71-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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